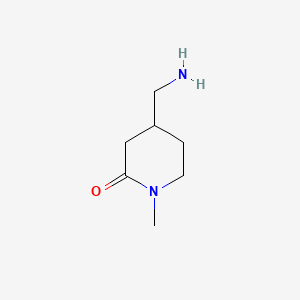
4-(2-Methoxy-1-methylethoxy)-2-methylbenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Methoxy-1-methylethoxy)-2-methylbenzoic acid, also known as MMB-FUBINACA, is a synthetic cannabinoid that has gained popularity in recent years due to its potent psychoactive effects. This compound is structurally similar to other synthetic cannabinoids and has been found to have a high affinity for the CB1 and CB2 receptors in the brain. The purpose of
科学研究应用
4-(2-Methoxy-1-methylethoxy)-2-methylbenzoic acid has been used extensively in scientific research to study the effects of synthetic cannabinoids on the brain and behavior. Studies have shown that this compound has a high affinity for the CB1 and CB2 receptors in the brain, which are responsible for the psychoactive effects of cannabinoids. This compound has been used to investigate the role of these receptors in the regulation of appetite, pain, and mood.
作用机制
The mechanism of action of 4-(2-Methoxy-1-methylethoxy)-2-methylbenzoic acid is similar to other synthetic cannabinoids, which act as agonists at the CB1 and CB2 receptors in the brain. These receptors are located in various areas of the brain, including the basal ganglia, cerebellum, and hippocampus. Activation of these receptors leads to the release of neurotransmitters, such as dopamine and serotonin, which are responsible for the psychoactive effects of cannabinoids.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are similar to other synthetic cannabinoids, which include euphoria, relaxation, and altered perception of time and space. However, the potency of this compound is much higher than other synthetic cannabinoids, which can lead to more severe side effects, such as anxiety, paranoia, and hallucinations. Long-term use of synthetic cannabinoids has also been linked to an increased risk of addiction, cognitive impairment, and psychosis.
实验室实验的优点和局限性
One advantage of using 4-(2-Methoxy-1-methylethoxy)-2-methylbenzoic acid in lab experiments is its high potency, which allows researchers to study the effects of synthetic cannabinoids at lower doses. However, the high potency of this compound also poses a risk to researchers, as accidental exposure can lead to severe side effects. Another limitation of using this compound in lab experiments is its lack of specificity for the CB1 and CB2 receptors, which can lead to off-target effects and difficulty in interpreting results.
未来方向
Future research on 4-(2-Methoxy-1-methylethoxy)-2-methylbenzoic acid should focus on the development of more specific CB1 and CB2 receptor agonists, which can reduce the risk of off-target effects and improve the interpretation of results. Additionally, studies should investigate the long-term effects of synthetic cannabinoids on brain function and behavior, as well as their potential therapeutic applications for conditions such as pain, anxiety, and depression. Finally, efforts should be made to raise awareness of the risks associated with synthetic cannabinoids and to develop effective prevention and treatment strategies for individuals who use these substances.
合成方法
The synthesis of 4-(2-Methoxy-1-methylethoxy)-2-methylbenzoic acid involves the reaction of 4-fluoro-3-methylbenzoic acid with 2-methoxy-N-methyl-1-(4-fluorobenzyl)-1H-indole-3-carboxamide. The reaction is carried out in a solvent, such as acetonitrile, with the use of a base, such as potassium carbonate. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
属性
IUPAC Name |
4-(1-methoxypropan-2-yloxy)-2-methylbenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-8-6-10(16-9(2)7-15-3)4-5-11(8)12(13)14/h4-6,9H,7H2,1-3H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGPRYJAQHWGSBU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)COC)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![tert-Butyl 4-chloro-2-morpholino-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate](/img/structure/B595301.png)